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Introduction to Prothioconazole-desthio

Prothioconazole-desthio (PTC-d) is the primary metabolite of the widely used triazole fungicide

prothioconazole (PTC), formed through desulfurization (sulfur removal) from the parent compound's

triazolinthione moiety [1]. This transformation occurs across biological systems, including plants, animals,

and fungi, as well as in environmental matrices [2] [1]. First introduced in 2004 by Bayer CropScience [3],

prothioconazole quickly gained popularity as a broad-spectrum fungicide for cereal crops, but its

significance has been increasingly overshadowed by concerns about its persistent and more toxic metabolite.

The conversion from prothioconazole to prothioconazole-desthio represents a toxification metabolic

pathway [2] [4], wherein the metabolite exhibits greater toxicological potential and environmental

persistence compared to its parent compound [5] [6]. This transformation is particularly significant in

regulatory and safety assessments, as prothioconazole-desthio demonstrates enhanced endocrine-

disrupting properties, thyroid hormone interference, and hepatotoxic effects in mammalian systems [2]

[5]. Understanding the properties and significance of this metabolite is therefore crucial for comprehensive

risk assessment in both agricultural and pharmaceutical contexts.
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Fundamental Chemical and Physical Properties

Structural Characteristics and Relationship to Parent Compound

Prothioconazole-desthio is structurally characterized by the replacement of the thioketone group (C=S) in

prothioconazole's 1,2,4-triazole ring with a ketone group (C=O) [1]. This seemingly minor modification

significantly alters the compound's biological activity and toxicological profile. Both the parent compound

and its metabolite share a chiral center, resulting in R and S enantiomers that demonstrate stereoselective

differences in their biological activity, toxicity, and environmental behavior [2]. The desthio metabolite

maintains the core structure of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl] substitution

pattern but features a reconfigured triazole ring system [1].

Table 1: Comparative Basic Properties of Prothioconazole and Prothioconazole-desthio

Property Prothioconazole Prothioconazole-desthio

Chemical structure Triazolinthione (contains C=S) Triazole (contains C=O)

Chirality Chiral center (R and S enantiomers) Chiral center (R and S enantiomers)

Water solubility 300 mg/L at 20°C [3] No specific data (more polar)

Formation pathway Parent compound Via desulfurization metabolism

Bioactivity Limited direct fungicidal activity [1] Potent fungicide [1]

Toxicological concern Moderate High [5] [6]

Environmental Fate and Persistence

Prothioconazole-desthio exhibits significantly greater environmental persistence compared to its parent

compound. While prothioconazole degrades relatively rapidly in soil with half-lives below 5.82 days,

prothioconazole-desthio demonstrates remarkable stability with half-lives exceeding 20 days under aerobic

conditions [6]. This persistence is particularly concerning in aquatic ecosystems, where the metabolite resists

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 11 Tech Support

https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://www.sciencedirect.com/science/article/abs/pii/S0304389422004393
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://en.wikipedia.org/wiki/Prothioconazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3591943/
https://pubmed.ncbi.nlm.nih.gov/33310497/
https://www.sciencedirect.com/science/article/abs/pii/S0045653522026340
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0045653522026340
https://www.smolecule.com/products/s540441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


degradation both with and without the presence of algae (Chlorella pyrenoidosa) [4]. The metabolite's

stability to hydrolysis and resistance to aqueous photolysis contributes to its environmental persistence,

leading to potential accumulation in water systems [3] [4].

The mobility of prothioconazole-desthio in soil is considered moderate, but its persistence creates potential

for leaching and groundwater contamination over time [3]. Studies have detected the metabolite in various

environmental samples, including agricultural streams [6], highlighting its potential for long-range

transport and ecological impact. The environmental behavior undoubtedly increases the risk of

prothioconazole in aquatic ecosystems, necessitating specialized treatment strategies for metabolite removal

[2].

Toxicological Profile and Health Implications

Comparative Toxicity Data

Prothioconazole-desthio demonstrates enhanced toxicological effects across multiple biological systems

compared to its parent compound. In mammalian studies, the chronic No Observed Adverse Effect Level

(NOAEL) for prothioconazole was approximately 5 mg/kg bw/day, while for prothioconazole-desthio, it

was significantly lower at only 1.1 mg/kg bw/day in rat carcinogenicity research [6]. This nearly 5-fold

difference in NOAEL values indicates substantially greater toxicological concern for the metabolite.

Table 2: Comparative Toxicity Profile of Prothioconazole and Prothioconazole-desthio

Toxicity Endpoint Prothioconazole
Prothioconazole-
desthio

Experimental
System

Chronic NOAEL 5 mg/kg bw/day [6] 1.1 mg/kg bw/day [6] Rat carcinogenicity

study

Hepatotoxicity Moderate [5] Severe [5] [6] Mouse model

Endocrine disruption Moderate [2] Strong [2] In vitro assays
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Toxicity Endpoint Prothioconazole
Prothioconazole-
desthio

Experimental
System

Thyroid hormone
interference

Present [3] Enhanced [2] Mammalian systems

Oxidative stress Moderate [5] Severe [5] Mouse liver/kidney

Aquatic toxicity Toxic to aquatic life
[3]

Highly toxic to aquatic
life [2]

Daphnia magna,
zebrafish

Specific Organ Toxicity and Mechanisms

Hepatotoxicity: Prothioconazole-desthio induces more severe oxidative stress and metabolic

disturbances in liver tissues compared to the parent compound [5]. Exposure results in significant

inhibition of body weight gain, increased liver indices, and disruption of glycolipid metabolism [5] [6].

The metabolite causes macrovesicular steatosis of hepatocytes and induces more serious impacts on

liver function than the parent compound [2].

Endocrine Disruption: Prothioconazole-desthio exhibits stronger estrogenic activity and thyroid

hormone disruption compared to prothioconazole [2]. The metabolite can induce increases in

estrogen and thyroid hormone levels, causing endocrine dyscrasia in exposed organisms [2]. These

effects are mediated through interaction with hormone receptors and suppression of thyroid

peroxidase, an enzyme responsible for iodine formation from iodide [3].

Liver-Gut Axis Disruption: Recent research has revealed that prothioconazole-desthio significantly

disturbs the liver-gut axis in mammalian systems [6]. The metabolite exposure damages intestinal

barrier function, alters gut microbiota composition, and disrupts bile acid metabolism homeostasis.

This disruption manifests through changes in the expression of key genes involved in bile acid

synthesis (CYP7A1, CYP8B1) and transport (BSEP, NTCP) [6].

Mechanisms of Action and Metabolic Pathways

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 11 Tech Support

https://en.wikipedia.org/wiki/Prothioconazole
https://www.sciencedirect.com/science/article/abs/pii/S0304389422004393
https://pubmed.ncbi.nlm.nih.gov/33310497/
https://pubmed.ncbi.nlm.nih.gov/33310497/
https://en.wikipedia.org/wiki/Prothioconazole
https://www.sciencedirect.com/science/article/abs/pii/S0304389422004393
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/33310497/
https://pubmed.ncbi.nlm.nih.gov/33310497/
https://www.sciencedirect.com/science/article/abs/pii/S0045653522026340
https://www.sciencedirect.com/science/article/abs/pii/S0304389422004393
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0304389422004393
https://www.sciencedirect.com/science/article/abs/pii/S0304389422004393
https://en.wikipedia.org/wiki/Prothioconazole
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S0045653522026340
https://www.sciencedirect.com/science/article/abs/pii/S0045653522026340
https://www.smolecule.com/products/s540441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Fungicidal Mechanism of Action

The primary mechanism of fungicidal action for prothioconazole-desthio involves potent inhibition of

CYP51 (sterol 14α-demethylase), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway

[1]. Unlike the parent prothioconazole, which shows limited direct inhibition of CYP51, the desthio

metabolite binds competitively to the enzyme active site, acting as a classic sterol biosynthesis inhibitor

[1]. This binding disrupts the demethylation process of lanosterol or 24-methyl dihydrolanosterol at position

14, thereby impairing ergosterol production [3] [1].

Ergosterol is an essential component of fungal cell membranes, and its depletion leads to compromised

membrane integrity and function [1]. The accumulation of 14α-methylated sterol substrates further

contributes to fungal growth inhibition and cell death. Studies with Candida albicans CYP51 have

demonstrated that prothioconazole-desthio and medical azole antifungals like voriconazole share similar

binding properties, both exhibiting type II binding spectra characteristic of heme-coordinating inhibitors [1].

This mechanistic understanding supports the potential cross-applicability of findings between agricultural

and medical antifungal research.

Metabolic Pathways and Environmental Transformation

Prothioconazole undergoes complex transformation in biological and environmental systems, yielding

prothioconazole-desthio as the primary metabolite through phase I desulfuration [2] [4]. Comprehensive

metabolic studies have identified at least fourteen phase I and two phase II metabolites involved in various

reactions including hydroxylation, methylation, dechlorination, desulfuration, dehydration, and conjugation

[4]. The metabolic pathway can be visualized through the following experimental workflow:
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Figure 1: Experimental Workflow for Studying Prothioconazole Metabolism and Effects

In plants, prothioconazole is quickly transformed to prothioconazole-desthio, which becomes the

predominant residue detected at harvest time [2] [7]. Studies in wheat plants have shown that while

prothioconazole concentrations decrease rapidly, the desthio metabolite persists much longer, with residues

detected in wheat grains and straw [7]. This persistence pattern raises important considerations for food

safety and residue management in agricultural systems.
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Analytical Methodologies and Experimental Protocols

Sample Preparation and Extraction Protocols

Advanced analytical methods have been developed for the simultaneous determination of prothioconazole

and its chiral metabolite in various matrices. The following emulsive liquid-liquid microextraction (ELLME)

protocol represents a green chemistry approach that avoids toxic dispersants:

Reagents and Materials: Prothioconazole and prothioconazole-desthio standards (purity >97%),

hexanoic acid as extraction solvent, sodium chloride as demulsifier, acetonitrile, formic acid, and

filtered samples (water, juice, tea, vinegar) [8].

ELLME Procedure:

Mix 200 μL hexanoic acid with 400 μL pure water in a glass tube

Manually pump the mixture repeatedly using a pipette to form a high-concentration oil-in-water
(O/W) emulsion

Add the emulsion to 5 mL sample and shake gently to form a low-concentration emulsion
Add 0.5 g sodium chloride solution (20% w/v) to initiate demulsification

Allow phase separation without centrifugation
Collect the upper extractant phase for analysis [8]

Chromatographic Separation:

Column: Chiralcel OD-3 chiral column (150 mm × 4.6 mm, 3 μm)
Mobile phase: n-hexane/isopropanol (70:30, v/v)

Flow rate: 0.5 mL/min
Column temperature: 30°C

Detection: DAD at 220 nm [8]

This method achieves baseline separation of prothioconazole and prothioconazole-desthio enantiomers

with resolution >1.5, enabling precise quantification of each enantiomer in complex matrices [8]. The

method avoids toxic solvents and time-consuming centrifugation, providing an environmentally friendly

alternative to conventional dispersive liquid-liquid microextraction approaches.

In Vitro CYP51 Inhibition Assay
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The definitive assessment of prothioconazole-desthio's fungicidal activity requires evaluation of CYP51

inhibition through the following protocol:

Enzyme Preparation: Heterologous expression of Candida albicans CYP51 (CaCYP51) in

Escherichia coli DH5α supplemented with the heme precursor 5-aminolevulinic acid. Protein isolation

and purification using Ni2+-NTA agarose affinity chromatography [1].

Binding Determinations:

Prepare stock solutions of prothioconazole (2 mg/mL), prothioconazole-desthio (0.2 mg/mL),

and voriconazole (0.1 mg/mL) in DMF
Titrate azoles progressively against 5 μM CaCYP51 in 0.1 M Tris-HCl (pH 8.1) with 25%

glycerol
Record difference spectra between 500-350 nm after each addition

Construct binding saturation curves from ΔApeak-trough against azole concentration
Calculate dissociation constant (Kd) using Morrison equation for tight binding [1]

CYP51 Reconstitution Assay:

Prepare reconstitution system containing 2.5 μM CaCYP51 and 10 μM truncated yeast
cytochrome P450 reductase

Add test compounds in 5 μL DMF prior to incubation at 37°C
Initiate reaction with β-NADPH-Na4

Terminate reaction after 30 min with 2 mL 15% KOH in ethanol
Incubate at 85°C for 90 min for saponification

Extract and analyze sterol substrates and products by GC/MS [1]

This comprehensive assay enables the determination of IC50 values and mechanistic characterization of

inhibition, providing critical data on the compound's fungicidal efficacy and mode of action.

Regulatory Status and Risk Assessment
Considerations

Regulatory Guidelines and Safety Thresholds
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The regulatory assessment of prothioconazole must account for the significant contribution of its desthio

metabolite to overall toxicity. The acceptable daily intake (ADI) for prothioconazole has been established at

0.01 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.01 mg/kg bw per day [3].

However, these values must be interpreted with consideration of the rapid in vivo conversion to the more

toxic metabolite.

The European Commission has approved prothioconazole for use until March 31, 2027, with Poland and

France serving as dossier rapporteurs [9]. The substance is not currently candidate for substitution in the

EU, but this status may be reconsidered as additional data on metabolite toxicity emerges [9]. Maximum

Residue Limits (MRLs) have been established for prothioconazole in various crops, but these may not fully

account for the cumulative risk from the persistent metabolite.

Risk Assessment and Mitigation Strategies

Comprehensive risk assessment for prothioconazole must incorporate metabolite-specific considerations:

Dietary Exposure: Monitoring studies have detected prothioconazole-desthio residues in wheat

grains (0.011 mg/kg) and straw (0.55 mg/kg) [6], as well as in various food matrices including juice,

tea, and vinegar [8]. The transferability from stem to leaf is stronger than from root to stem in wheat

plants [7], influencing residue distribution patterns.

Environmental Remediation: Conventional biological treatment approaches show limited efficacy

against prothioconazole-desthio, as Chlorella pyrenoidosa demonstrates poor removal capability for

the persistent metabolite [4]. Advanced oxidation processes (AOPs) utilizing peroxymonosulfate

(PMS) activated by cobalt-coated nitrogen-doped carbon nanotubes (Co@NCNTs) have shown

promise, eliminating approximately 96% of prothioconazole-desthio and transforming it to lower

toxicity metabolites [4].

Analytical Monitoring: Regulatory monitoring programs must include specific methods for

prothioconazole-desthio quantification, employing chiral separation techniques to account for

enantioselective differences in toxicity and environmental behavior [8]. The development of green

chemistry approaches like ELLME supports more sustainable monitoring capabilities.
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Conclusion and Future Research Directions

Prothioconazole-desthio represents a critical case study in pesticide metabolite safety, demonstrating how

a transformation product can exhibit enhanced toxicity and persistence compared to its parent compound.

The comprehensive understanding of its properties, mechanisms, and analytical methodologies provides a

foundation for improved risk assessment and regulatory decision-making.

Future research should prioritize enantioselective risk assessment to account for the dramatically different

toxicological profiles of R and S enantiomers [2]. Additionally, advanced treatment technologies require

further development to address the environmental persistence of prothioconazole-desthio in aquatic systems

[4]. The translation of mechanistic insights from agricultural to medical fungicide research represents a

promising avenue for dual-purpose compound development [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 11 / 11 Tech Support

https://www.smolecule.com/products/b540441#prothioconazole-desthio-metabolite-properties-and-significance
https://www.smolecule.com/products/b540441#prothioconazole-desthio-metabolite-properties-and-significance
https://www.smolecule.com/products/b540441#prothioconazole-desthio-metabolite-properties-and-significance
https://www.smolecule.com/products/b540441#prothioconazole-desthio-metabolite-properties-and-significance
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s540441?utm_src=pdf-bulk
https://www.smolecule.com/products/s540441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

